Bromomesaconic acid

Description

Properties

CAS No. |

32319-83-8 |

|---|---|

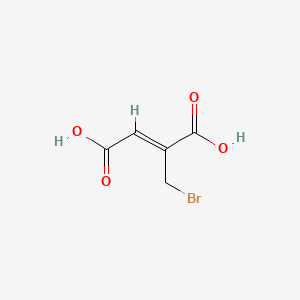

Molecular Formula |

C5H5BrO4 |

Molecular Weight |

208.99 g/mol |

IUPAC Name |

(Z)-2-(bromomethyl)but-2-enedioic acid |

InChI |

InChI=1S/C5H5BrO4/c6-2-3(5(9)10)1-4(7)8/h1H,2H2,(H,7,8)(H,9,10)/b3-1+ |

InChI Key |

VHZXZXQRRWODBC-HNQUOIGGSA-N |

SMILES |

C(C(=CC(=O)O)C(=O)O)Br |

Isomeric SMILES |

C(/C(=C\C(=O)O)/C(=O)O)Br |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)Br |

Synonyms |

(E)-isomer of bromomesaconic acid bromomesaconic acid bromomethylfumaric acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Fumaric Acid

- Structural Similarity : Bromomesaconic acid is an analogue of fumaric acid (butenedioic acid), sharing a conjugated double bond and dicarboxylic structure.

- Functional Divergence: While fumaric acid participates in the Krebs cycle, this compound competitively inhibits argininosuccinase by binding to its active site.

- Applications : Fumaric acid is used in food additives and metabolic pathways, whereas this compound serves as a tool for enzyme mechanism studies.

Dibromoacetic Acid (CAS 631-64-1)

- Structural Features : Dibromoacetic acid (C₂H₂Br₂O₂) contains two bromine atoms on a short-chain carboxylic acid, contrasting with this compound’s dicarboxylic structure.

- Reactivity and Use : Dibromoacetic acid is a haloacetic acid commonly detected in water disinfection byproducts. It is regulated for environmental toxicity, unlike this compound, which is used in enzyme kinetics research .

Bromoacetic Acid (CAS 79-08-3)

- Molecular Simplicity : Bromoacetic acid (C₂H₃BrO₂) has a single bromine and carboxylic group, lacking the conjugated double bond and second carboxylic group of this compound.

- Toxicity Profile : Bromoacetic acid is highly reactive and toxic, causing severe tissue damage. This compound’s larger size and dicarboxylic structure reduce its volatility and acute toxicity, making it safer for laboratory use .

8-Bromooctanoic Acid (CAS 17696-11-6)

- Chain Length and Bromine Position : This compound features an eight-carbon chain with a terminal bromine, differing from this compound’s shorter, unsaturated backbone.

- Applications: 8-Bromooctanoic acid is a reference material in analytical chemistry, whereas this compound’s conjugated system enables specific interactions with enzymes like argininosuccinase .

Functional Comparison with Enzyme-Targeting Compounds

This compound vs. Other Enzyme Inhibitors

- Mechanism: this compound inactivates argininosuccinase by alkylating lysine-51 in the active site, a process blocked by substrate argininosuccinate. This specificity contrasts with non-competitive inhibitors like heavy metals .

- Selectivity : Unlike broad-spectrum inhibitors (e.g., iodoacetamide), this compound’s structural mimicry of fumarate allows precise targeting, reducing off-site effects.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Primary Applications | Key Differentiator |

|---|---|---|---|---|

| This compound | C₅H₅BrO₄ (inferred) | Dicarboxylic acid, Br, C=C | Enzyme inhibition studies | Conjugated double bond, specificity |

| Fumaric Acid | C₄H₄O₄ | Dicarboxylic acid, C=C | Food additive, Krebs cycle | Natural metabolite |

| Dibromoacetic Acid | C₂H₂Br₂O₂ | Carboxylic acid, 2 Br | Environmental pollutant analysis | Haloacetic acid, toxicity |

| 8-Bromooctanoic Acid | C₈H₁₅BrO₂ | Carboxylic acid, terminal Br | Analytical reference standards | Long-chain, non-enzymatic use |

Preparation Methods

Direct Bromination of Mesaconic Acid

Mesaconic acid (2-methylfumaric acid) serves as a precursor, with bromination targeting the methyl group. While direct methods are less documented, analogous bromination strategies from chloroacetic acid synthesis suggest feasible pathways:

-

Acid-Catalyzed Bromination :

Mesaconic acid is dissolved in concentrated sulfuric acid, and a bromide salt (e.g., NaBr or KBr) is added. Gradual heating (40–70°C) facilitates bromide ion displacement, forming this compound. This method parallels industrial bromoacetic acid production, where sulfuric acid mediates nucleophilic substitution. -

Radical Bromination :

Using -bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN) could selectively brominate the methyl group without altering the double bond. This approach remains theoretical but is supported by similar bromoacetamide syntheses.

Ester Protection Strategies

To avoid carboxyl group interference, mesaconic acid is often protected as di-t-butyl or diethyl esters before bromination. For example:

-

Esterification : Mesaconic acid is treated with excess t-butanol under acidic conditions to form di-t-butyl mesaconate.

-

Bromination : The ester undergoes bromination via electrophilic or radical mechanisms.

-

Deprotection : Trifluoroacetic acid hydrolysis yields this compound.

Advantages :

-

Ester protection prevents side reactions at carboxylic acid groups.

-

Higher yields due to improved solubility in organic solvents.

Alternative Pathways via Citraconate Intermediates

Citraconic acid (2-methylmaleic acid) serves as a cis-isomer precursor. Isomerization to mesaconic acid (trans-isomer) is achieved via:

-

Thermal Isomerization : Heating citraconic acid at 150–200°C induces trans-cis isomerization, though this method risks decarboxylation.

-

Photochemical Isomerization : UV irradiation of citraconate esters selectively produces mesaconate esters, as demonstrated in isotopic labeling studies.

Following isomerization, bromination and deprotection steps proceed as outlined above.

Mechanistic Insights and Challenges

Bromination Selectivity

The methyl group’s primary C–H bonds are less reactive than the double bond, necessitating careful reagent selection:

Side Reactions

-

Decarboxylation : High temperatures or strong acids may remove carboxyl groups, reducing yields.

-

Double Bond Addition : Electrophilic bromine can form dibromo derivatives, necessitating radical or catalytic methods.

Comparative Analysis of Methods

Industrial and Research Applications

This compound’s primary use lies in enzyme inhibition studies. For example, it irreversibly inactivates argininosuccinase by alkylating a lysine residue in the active site, as shown in bovine liver enzyme studies. Preparation methods must balance purity with functional group compatibility to maintain biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for bromomesaconic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves bromination of mesaconic acid derivatives. Key parameters include solvent polarity (e.g., dichloromethane vs. aqueous systems), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide). Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times. Purification often employs recrystallization or column chromatography, with purity verified by melting point analysis and HPLC (≥95% purity threshold) .

- Data Example :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0 | 72 | 93 |

| Br₂ | H₂O | 25 | 68 | 87 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with expected peaks for bromine-substituted carbons (δ ~40–50 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 211.94). Pair HPLC with UV detection (λ = 210 nm) to assess purity and stability under varying pH conditions .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples in amber vials at 4°C (refrigeration), -20°C (freezing), and room temperature (25°C) with desiccants. Monitor degradation via periodic HPLC analysis over 30 days. For light sensitivity, expose aliquots to UV (254 nm) and measure photodegradation kinetics. Data should be analyzed using first-order decay models to calculate half-lives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Discrepancies often arise from solvent choice or measurement techniques. Re-evaluate solubility using standardized shake-flask methods in buffered solutions (pH 2–12) at 25°C. For pKa determination, compare potentiometric titration (using a glass electrode) with computational approaches (e.g., COSMO-RS simulations). Statistical tools like Bland-Altman plots can quantify inter-method variability .

Q. What interdisciplinary strategies enhance this compound’s application in drug discovery or materials science?

- Methodological Answer : In drug design, employ molecular docking (e.g., AutoDock Vina) to screen this compound against enzymatic targets (e.g., decarboxylases). For materials science, assess its chelation capacity with transition metals (e.g., Fe³⁺, Cu²⁺) via isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with computational chemists ensures robust validation of hypotheses .

Q. What experimental designs improve reproducibility in this compound research?

- Methodological Answer : Adhere to the ARRIVE guidelines for experimental reporting. Include negative controls (e.g., unbrominated mesaconic acid) and triplicate runs for key assays. Document all parameters (e.g., stirring speed, humidity) in supplemental materials. Use open-source tools like Jupyter Notebooks for transparent data processing pipelines .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.